KSK-120

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

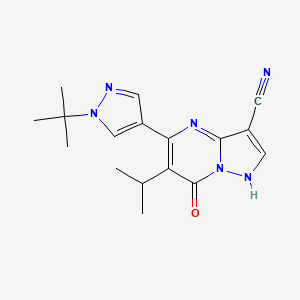

KSK-120 is a potent Chlamydia trachomatis inhibitor that targets the glucose metabolism pathway of Chlamydia trachomatis. KSK120 targets the glucose-6-phosphate (G-6P) metabolism pathway of C. trachomatis, supporting previous indications that G-6P metabolism is critical for C. trachomatis infectivity. Thus, KSK120 may be a useful tool to study chlamydial glucose metabolism and has the potential to be used in the treatment of C. trachomatis infections.

Applications De Recherche Scientifique

The KSTAR Project

The Korea Superconducting Tokamak Advanced Research (KSTAR) project is a pivotal effort in South Korea's national fusion program. Its goal is to develop an advanced superconducting tokamak capable of steady-state operation, thereby laying the foundation for an efficient fusion reactor. KSTAR is designed with a major radius of 1.8 m, minor radius 0.5 m, a toroidal field of 3.5 T, and a plasma current of 2 MA. It features a strongly shaped plasma cross-section and a double null divertor. The heating and current drive system of KSTAR includes neutral beams, ion cyclotron waves, lower hybrid waves, and electron cyclotron waves, which allow for flexible profile control in advanced tokamak operating modes. A comprehensive diagnostic set is planned for plasma control, performance evaluation, and understanding of physics (Lee et al., 2000).

Hamiltonian Structure and Integrability

Research on the stationary Kuramoto–Sivashinsky (KS) equation has revealed that it can be transformed into a one-dimensional Hamiltonian system. This transformation describes the motion of a particle in a time-dependent potential. The study identifies initial conditions under which solutions to the KS equation behave like the dominant pole 120/(x−x0)³ and explode in finite time. This work contributes significantly to the understanding of dynamic systems and their behaviors (Bouquet, 1995).

KSTAR Diagnostics Overview

The KSTAR diagnostic group has focused on conceptual design activities to measure plasma behavior necessary for fulfilling KSTAR's missions. This includes the development of diagnostic systems for the superconducting tokamak, capable of steady-state operation. These diagnostic tools are crucial for understanding plasma dynamics in the context of fusion research (Lee et al., 1999).

Superconducting Magnet System in KSTAR

The KSTAR project's superconducting magnet system is integral to its mission of developing a steady-state-capable advanced superconducting tokamak. This magnet system, consisting of toroidal and poloidal field coils, is essential for achieving the desired magnetic field strength and flux swing required for plasma containment and stability in fusion research (Kim et al., 2003).

Global MHD Stability in KSTAR

In KSTAR, maintaining global magnetohydrodynamic (MHD) stability in high beta plasmas is crucial for achieving the project's goals. This involves analyzing equilibrium and stability under both passive and active mode control. The research focuses on understanding and managing MHD modes, including resistive wall modes, which are critical for the stable operation of high-performance tokamak plasmas (Katsuro-Hopkins et al., 2010).

Propriétés

Numéro CAS |

1638100-63-6 |

|---|---|

Nom du produit |

KSK-120 |

Formule moléculaire |

C28H22N2O2S |

Poids moléculaire |

450.556 |

Nom IUPAC |

8-cyclopropyl-7-(naphthalen-1-ylmethyl)-5-oxo-N-phenyl-5H-thiazolo[3,2-a]pyridine-3-carboxamide |

InChI |

InChI=1S/C28H22N2O2S/c31-25-16-21(15-20-9-6-8-18-7-4-5-12-23(18)20)26(19-13-14-19)28-30(25)24(17-33-28)27(32)29-22-10-2-1-3-11-22/h1-12,16-17,19H,13-15H2,(H,29,32) |

Clé InChI |

TYPJPKPPPMYZMM-UHFFFAOYSA-N |

SMILES |

O=C(N(C(C(NC1=CC=CC=C1)=O)=CS2)C2=C3C4CC4)C=C3CC5=CC=CC6=C5C=CC=C6 |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

KSK-120; KSK 120; KSK120. |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-4-({(2R)-4-[4-fluoro-2-(trifluoromethyl)phenyl]-2-methylpiperazin-1-yl}sulfonyl)benzamide](/img/structure/B608307.png)

![methyl (3Z)-3-[[[1-(2-morpholin-4-ylacetyl)-2,3-dihydroindol-5-yl]amino]-phenylmethylidene]-2-oxo-1H-indole-6-carboxylate](/img/structure/B608310.png)

![2(1H)-Isoquinolinecarboxylic acid, 3,4-dihydro-6-[[[6-methoxy-4'-(trifluoromethyl)[1,1'-biphenyl]-2-yl]carbonyl]amino]-, phenyl ester](/img/structure/B608314.png)

![4-[cis-2,6-Dimethyl-4-(4-trifluoromethoxy-phenyl)-piperazine-1-sulfonyl]-indan-2-carboxylic acid tosylate](/img/structure/B608315.png)

![N-(4-chlorophenyl)-N-methyl-3-[4-(methylcarbamoyl)phenyl]imidazo[1,2-a]pyrazine-6-carboxamide](/img/structure/B608324.png)

![4-(4-{4-[4-({(2R,4S)-2-(2,4-Dichlorophenyl)-2-[(1H-1,2,4-triazol-1-yl)methyl]-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-(3-oxobutan-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B608329.png)